molecular formula C11H12N2O2S B15339726 O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate

O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate

Cat. No.: B15339726
M. Wt: 236.29 g/mol
InChI Key: NZWTUZMJHYKWCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate typically involves the reaction of ethyl isothiocyanate with 4-methoxyphenyl cyanide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

  • O-Ethyl S-(4-methylphenyl) N-cyanocarbonimidothioate
  • O-Ethyl S-(4-chlorophenyl) N-cyanocarbonimidothioate
  • O-Ethyl S-(4-nitrophenyl) N-cyanocarbonimidothioate

Uniqueness

O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

ethyl N-cyano-1-(4-methoxyphenyl)sulfanylmethanimidate

InChI

InChI=1S/C11H12N2O2S/c1-3-15-11(13-8-12)16-10-6-4-9(14-2)5-7-10/h4-7H,3H2,1-2H3

InChI Key

NZWTUZMJHYKWCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC#N)SC1=CC=C(C=C1)OC

Origin of Product

United States

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